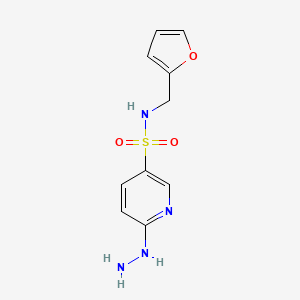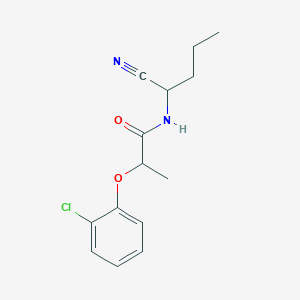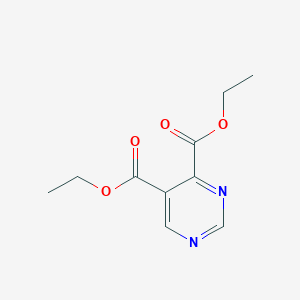
2,4-Dichloro-7-methyl-5,6,7,8-tetrahydroquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-7-methyl-5,6,7,8-tetrahydroquinazoline is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
Anticancer Research
2,4-Dichloro-7-methyl-5,6,7,8-tetrahydroquinazoline and its derivatives have been explored for their potential in anticancer research. Studies have identified compounds from this class as potent apoptosis inducers, showing efficacy in cancer models. For instance, a variant, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, demonstrated potent apoptosis induction with high blood-brain barrier penetration, proving effective in human breast and other cancer models (Sirisoma et al., 2009). Similarly, another study focused on the optimization of 4-(N-Cycloamino)phenylquinazolines, revealing significant in vitro cytotoxic activity and inhibition of tubulin assembly, highlighting their potential as tubulin-polymerization inhibitors targeting the colchicine site in cancer therapy (Wang et al., 2014).
Corrosion Inhibition
Compounds related to 2,4-Dichloro-7-methyl-5,6,7,8-tetrahydroquinazoline have also been evaluated for their corrosion inhibition properties. For example, derivatives like 3-amino-2-methylquinazolin-4(3H)-one showed significant inhibition efficiency on mild steel in acidic environments, underlining their potential as corrosion inhibitors (Kadhim et al., 2017).
Antimicrobial Activity
Research has also been conducted on derivatives of 2,4-Dichloro-7-methyl-5,6,7,8-tetrahydroquinazoline for antimicrobial applications. For instance, the synthesis of new 3-(2'-heterocyclicethyl)-2-methyl-3,4- dihydroquinazolin-4-one derivatives demonstrated notable antimicrobial activities, suggesting their potential use in this field (El-zohry & Abd-Alla, 2007).
Inhibitory Activity Against Dihydrofolate Reductase
Some 2,4-diaminotetrahydroquinazoline derivatives, closely related to 2,4-Dichloro-7-methyl-5,6,7,8-tetrahydroquinazoline, were synthesized and evaluated as inhibitors of dihydrofolate reductase from Pneumocystis carinii and Toxoplasma gondii. These compounds showed significant potency, indicating their relevance in the treatment of infections caused by these organisms (Gangjee et al., 1995).
Propiedades
IUPAC Name |
2,4-dichloro-7-methyl-5,6,7,8-tetrahydroquinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N2/c1-5-2-3-6-7(4-5)12-9(11)13-8(6)10/h5H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZDKNAIGQIBILC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)N=C(N=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


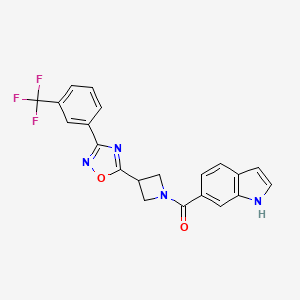
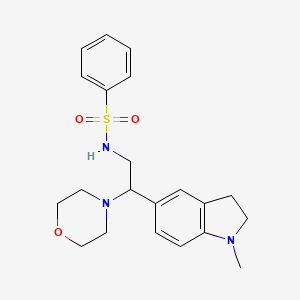
![4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2612716.png)
![1-(2,5-dichlorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2612717.png)
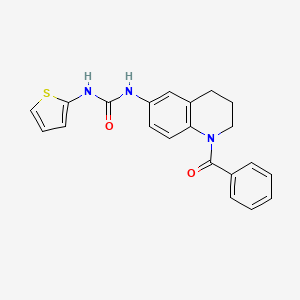
![2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-3-(4-bromophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2612722.png)
![3-(2-methoxyphenyl)-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2612723.png)
![2-[2-(Trifluoromethyl)benzyl]-3-quinuclidinone](/img/structure/B2612724.png)
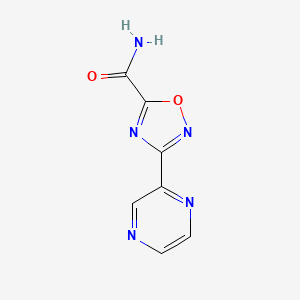
![3,5-Dimethyl-4-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]sulfonyl-1,2-oxazole](/img/structure/B2612726.png)
